molecular formula C13H14ClNO2 B13595301 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one

1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one

Cat. No.: B13595301
M. Wt: 251.71 g/mol
InChI Key: LJRFWTKEUCOQRL-UHFFFAOYSA-N
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Description

1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tetrahydroquinoline ring system, an acetyl group, and a chloroethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, followed by acetylation and chlorination steps. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product.

Synthetic Route Example:

    Cyclization: The precursor compound undergoes cyclization in the presence of a suitable catalyst to form the tetrahydroquinoline ring system.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with different oxidation states.

Reduction:

  • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution:

  • Nucleophilic substitution reactions can occur at the chloroethanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Amines, thiols

Major Products:

  • Oxidized quinoline derivatives
  • Reduced tetrahydroquinoline derivatives
  • Substituted quinoline derivatives

Scientific Research Applications

1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one has several scientific research applications, including:

Chemistry:

  • Used as a building block in the synthesis of more complex quinoline derivatives.
  • Studied for its reactivity and potential to form new chemical entities.

Biology:

  • Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Explored as a lead compound in drug discovery and development.
  • Potential therapeutic applications in treating infectious diseases and cancer.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets:

  • Binding to enzymes and inhibiting their activity.
  • Interacting with receptors and modulating their signaling pathways.

Pathways Involved:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

  • 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-bromoethan-1-one
  • 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-fluoroethan-1-one
  • 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-iodoethan-1-one

Comparison:

  • The chloroethanone moiety in 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one provides unique reactivity compared to its bromo, fluoro, and iodo counterparts.
  • The presence of the acetyl group and tetrahydroquinoline ring system contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

1-(6-acetyl-3,4-dihydro-2H-quinolin-1-yl)-2-chloroethanone

InChI

InChI=1S/C13H14ClNO2/c1-9(16)10-4-5-12-11(7-10)3-2-6-15(12)13(17)8-14/h4-5,7H,2-3,6,8H2,1H3

InChI Key

LJRFWTKEUCOQRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)CCl

Origin of Product

United States

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